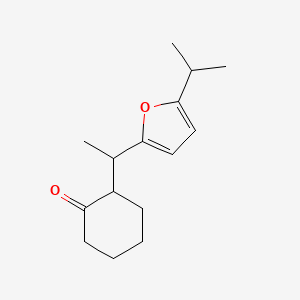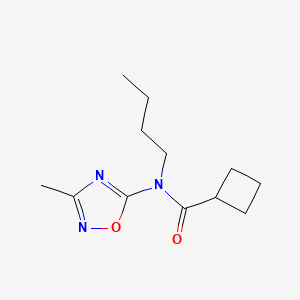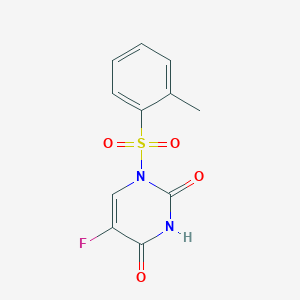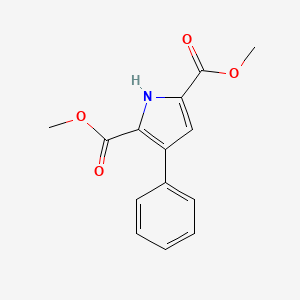![molecular formula C20H22N4O6 B12902554 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine CAS No. 63648-88-4](/img/structure/B12902554.png)
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-3-methyl-L-histidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid is a complex organic compound that features a combination of pyrrolidine, imidazole, and benzyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Imidazole Group: The imidazole group is attached through a nucleophilic substitution reaction using an imidazole derivative.
Final Coupling and Deprotection: The final step involves coupling the intermediate compounds and deprotecting the benzyloxycarbonyl group to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with imidazole derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the synthesis of complex organic molecules for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1H-imidazol-5-yl)propanoic acid: Similar structure but lacks the methyl group on the imidazole ring.
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-4-yl)propanoic acid: Similar structure but has the imidazole ring substituted at a different position.
Uniqueness
The uniqueness of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-3-(1-methyl-1H-imidazol-5-yl)propanoic acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
63648-88-4 |
|---|---|
Molecular Formula |
C20H22N4O6 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
(2S)-3-(3-methylimidazol-4-yl)-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N4O6/c1-23-12-21-10-14(23)9-15(19(27)28)22-18(26)16-7-8-17(25)24(16)20(29)30-11-13-5-3-2-4-6-13/h2-6,10,12,15-16H,7-9,11H2,1H3,(H,22,26)(H,27,28)/t15-,16-/m0/s1 |
InChI Key |
UJIRMXQNEQOZRW-HOTGVXAUSA-N |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)[C@@H]2CCC(=O)N2C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)C2CCC(=O)N2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3-Benzoyl-1,2-oxazole-4-carbonyl)phenyl]ethan-1-one](/img/structure/B12902483.png)

![6-[(4,7,7-Trimethyloctan-2-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B12902507.png)





![O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine](/img/structure/B12902537.png)


![2-Bromo-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanone](/img/structure/B12902549.png)

